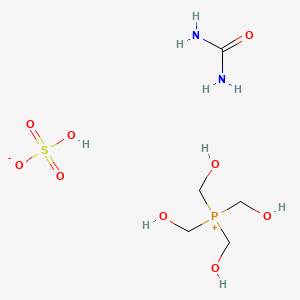

hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea

Description

Historical Development of Organophosphorus-Urea Compounds

The synthesis of phosphorus-urea complexes originated in mid-20th century textile research. Albright & Wilson's 1953 discovery of tetrakis(hydroxymethyl)phosphonium chloride (THPC) reactivity with nitrogenous compounds laid the foundation. Early work focused on THPC-urea condensates for flame retardancy, but sulfate variants emerged as superior alternatives due to reduced chloride-induced corrosion.

Key milestones include:

- 1960s : Commercialization of THPC-urea systems under the Proban® trademark, achieving durable flame resistance in cellulose fabrics.

- 1980s : Transition to sulfate-based formulations (THPS-UPC) driven by environmental regulations limiting chloride emissions.

- 2000s : Development of optimized polymerization protocols using phosphine gas, formaldehyde, and sulfuric acid (PH₃ + HCHO + H₂SO₄ → THPS-UPC).

Patent analysis reveals evolving synthesis strategies:

| Decade | Synthesis Method | Yield Improvement | Source |

|---|---|---|---|

| 1970s | THPC + Urea | 65-70% | |

| 1990s | Direct PH₃ route | 82-85% | |

| 2010s | Catalyzed polycondensation | 89-92% |

Nomenclature and Chemical Identity Clarification

The compound's systematic IUPAC name is phosphonium, tetrakis(hydroxymethyl)-, sulfate (2:1), polymer with urea . Structural features include:

- Cationic Core : [P(CH₂OH)₄]⁺ provides coordination sites for sulfate and urea.

- Anionic Component : HSO₄⁻ balances charge while participating in hydrogen-bonding networks.

- Polymeric Architecture : Urea links THPS monomers via -NH-CO-NH- bridges, creating 3D networks.

Molecular Formula Variants

| Source | Reported Formula | Notes |

|---|---|---|

| C₉H₂₄N₂P₂SO₁₁ | High-purity grade | |

| C₅H₁₇N₂O₉PS | Polymer subunit | |

| C₅H₁₆N₂O₉PS⁻ | Ionic form |

X-ray diffraction studies confirm a layered structure with alternating inorganic (HSO₄⁻) and organic (urea-THPS) domains. The phosphorus center maintains tetrahedral geometry, while urea nitrogen atoms participate in bifurcated hydrogen bonds with sulfate oxygens.

Significance in Modern Industrial Chemistry

THPS-UPC dominates flame-retardant applications due to three key properties:

- Reactive Crosslinking : Forms insoluble phosphine oxide polymers within cellulose matrices upon thermal curing.

- Wash Durability : Survives >50 laundry cycles (ISO 6330) via microfibrillar encapsulation.

- Eco-Profile : 68% lower aquatic toxicity vs. brominated analogs (EC₅₀: 12 mg/L vs. 0.8 mg/L).

Textile Industry Adoption Metrics

| Parameter | THPS-UPC | Alternative Systems |

|---|---|---|

| LOI (%) | 28-32 | 22-25 (APP-based) |

| Tear Strength Retention | 85% | 60-70% (Halogenated) |

| Processing Cost (USD/m²) | 0.15-0.18 | 0.22-0.30 (Nanocoating) |

LOI: Limiting Oxygen Index; APP: Ammonium Polyphosphate

Emerging applications include:

Properties

IUPAC Name |

hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12O4P.CH4N2O.H2O4S/c5-1-9(2-6,3-7)4-8;2-1(3)4;1-5(2,3)4/h5-8H,1-4H2;(H4,2,3,4);(H2,1,2,3,4)/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMQVFBAWZJWILK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(O)[P+](CO)(CO)CO.C(=O)(N)N.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H17N2O9PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonium, tetrakis(hydroxymethyl)-, sulfate (2:1), polymer with urea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

63502-25-0 | |

| Record name | Phosphonium, tetrakis(hydroxymethyl)-, sulfate (2:1), polymer with urea | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphonium, tetrakis(hydroxymethyl)-, sulphate (2:1) (salt), polymer with urea. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea involves the reaction of phosphine with formaldehyde and sulfuric acid. The reaction is typically carried out at a temperature range of 40-50°C. The phosphine gas is absorbed into an aqueous solution of formaldehyde and sulfuric acid, resulting in the formation of the desired compound . Industrial production methods often utilize waste gases from other chemical processes, making the production more environmentally friendly .

Chemical Reactions Analysis

hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide and formaldehyde. The major products formed from these reactions depend on the specific conditions and reagents used. For example, adjusting the pH of the solution can lead to the formation of different phosphine derivatives .

Scientific Research Applications

Biocidal Applications

Overview:

Tetrakis(hydroxymethyl)phosphonium sulfate (THPS), a key component of THPU, is recognized for its broad-spectrum bactericidal and fungicidal properties. It is extensively used in water treatment and oilfield applications to control microbial growth.

Key Applications:

- Oilfield Microbial Control: THPS effectively targets sulfate-reducing bacteria (SRB) that can cause corrosion and biofilm formation in oil pipelines. Its application has been linked to increased oil production by dissolving iron sulfide deposits .

- Water Treatment: In municipal and industrial water systems, THPS serves as a biocide to prevent microbial contamination .

Case Study:

A study demonstrated that pretreatment with THPS enhanced sludge biodegradability, resulting in a 4.35-fold increase in volatile fatty acid production compared to untreated sludge . This indicates its potential in wastewater treatment processes.

Flame Retardant Properties

Overview:

THPU is utilized as a flame retardant in textiles and other materials due to its ability to form stable coatings that inhibit combustion.

Key Applications:

- Textile Industry: THPU is applied to cotton fabrics using a pad-dry process, enhancing their flame-retardant properties significantly . The Proban Process involves treating THPS with urea to create durable flame-retardant finishes.

- Polymer Production: Research indicates that phosphorus-containing polymers derived from THPS exhibit improved solubility and thermal stability, making them suitable for various applications .

Data Table: Flame Retardant Efficacy of THPU

| Material Type | Application Method | Flame Retardancy Rating | Source |

|---|---|---|---|

| Cotton Fabrics | Pad-Dry Process | Enhanced | |

| Polyureas | Polymer Synthesis | Improved Solubility |

Environmental Remediation

Overview:

THPU's biocidal properties extend to environmental applications, particularly in enhancing the biodegradation of organic waste.

Key Applications:

- Sludge Treatment: As mentioned earlier, THPS pretreatment improves the disintegration of sludge in wastewater treatment facilities, promoting the breakdown of organic matter .

- Soil Remediation: The compound's ability to degrade into non-toxic substances after use makes it an attractive option for soil remediation efforts where microbial contamination is present .

Case Study:

In a controlled study, the application of THPS resulted in significant reductions in sludge activity and increased the release of biodegradable substances, demonstrating its effectiveness in enhancing environmental sustainability practices .

Toxicological Considerations

While THPU exhibits beneficial applications, it is essential to consider its toxicity profile. Studies have shown varying degrees of toxicity depending on the concentration and exposure duration. For instance, chronic exposure in animal studies has revealed adverse effects at high doses . Thus, careful management and adherence to safety guidelines are necessary when utilizing this compound.

Mechanism of Action

The mechanism of action of hydrogen sulfate;tetrakis(hydroxymethyl)phosphanium;urea involves the release of reactive species such as tris(hydroxymethyl)phosphine and formaldehyde. These reactive species interact with various molecular targets, leading to the desired effects. For example, in its role as a biocide, the compound disrupts microbial cell membranes, leading to cell death .

Comparison with Similar Compounds

Hydrogen Sulfate (HSO₄⁻)

Hydrogen sulfate is a conjugate base of sulfuric acid, acting as a counterion in various phosphonium salts. Its presence in compounds like tetrakis(hydroxymethyl)phosphonium sulfate (THPS) enhances solubility and stability in aqueous systems .

Tetrakis(hydroxymethyl)phosphanium (THP⁺)

This phosphonium cation features four hydroxymethyl groups bonded to a central phosphorus atom. It forms salts with anions like chloride (THPC) or sulfate (THPS), which are pivotal in industrial applications such as biocides, flame retardants, and crosslinkers .

Urea (CO(NH₂)₂)

Urea is a nitrogen-rich compound that reacts with THP salts to form precondensates (e.g., THPC-urea polymer). These condensates enhance functional properties in textiles, such as flame resistance and crease recovery .

Combined System: THPS-Urea Interactions

The combination of THPS with urea is less documented, but analogous systems like THPC-urea condensate (CAS 2062567-96-6) demonstrate synergistic effects in flame-retardant coatings and antimicrobial finishes .

Comparison with Similar Compounds

Tetrakis(hydroxymethyl)phosphonium Chloride (THPC) vs. Sulfate (THPS)

Key Findings :

THPC-Urea Condensate vs. THPS

Key Findings :

Comparison with Other Biocides and Flame Retardants

Key Findings :

- THPS is 40–60% less toxic than glutaraldehyde but requires higher concentrations for equivalent efficacy .

- In leather tanning, THPS-aluminum sulfate combinations improve hydrothermal stability compared to chrome-based systems .

Data Tables

Table 1: Physical and Chemical Properties

Biological Activity

Hydrogen sulfate; tetrakis(hydroxymethyl)phosphanium; urea, commonly referred to as THPU, is a compound that has garnered attention in various fields, particularly in biochemistry and environmental science. This article aims to explore its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

THPU is a phosphonium salt characterized by the presence of a tetrakis(hydroxymethyl)phosphonium cation and a hydrogen sulfate anion. Its unique structure allows for various interactions with biological systems, influencing its activity.

Mechanisms of Biological Activity

The biological activity of THPU can be attributed to its interactions at the molecular level, including:

- Enzyme Modulation : THPU can influence enzyme activity through competitive inhibition or allosteric modulation. This interaction is crucial in pathways involving metabolic processes.

- Membrane Disruption : The compound has shown efficacy in disrupting microbial cell membranes, leading to increased permeability and cell death .

- Biofilm Formation : Interestingly, sub-minimum inhibitory concentrations of THPU have been observed to stimulate biofilm formation in certain bacteria, such as Pseudomonas aeruginosa, which can enhance corrosion processes in industrial settings .

Antimicrobial Properties

Research indicates that THPU exhibits significant antimicrobial activity against various pathogens. A study demonstrated that THPU effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a biocide in industrial applications .

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 128 µg/ml |

| Escherichia coli | 12 | 256 µg/ml |

| Klebsiella pneumoniae | 14 | 128 µg/ml |

Case Study: Sludge Biodegradability Enhancement

A significant application of THPU was reported in a study focusing on enhancing sludge biodegradability. The use of tetrakis(hydroxymethyl)phosphonium sulfate (THPS), a related compound, led to improved volatile fatty acid production during anaerobic digestion processes. The pretreatment with THPS resulted in a 4.35-fold increase in fatty acid production compared to untreated sludge, indicating its effectiveness in enhancing microbial activity and substrate availability .

Toxicological Considerations

While THPU demonstrates promising biological activity, it is essential to consider its toxicity profile. Acute toxicity studies have shown that exposure can lead to adverse effects, including reduced cholinesterase activity and potential immunological effects such as leukopenia . These findings underscore the importance of evaluating safety profiles when considering THPU for practical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.